Balovaptan

描述

属性

IUPAC Name |

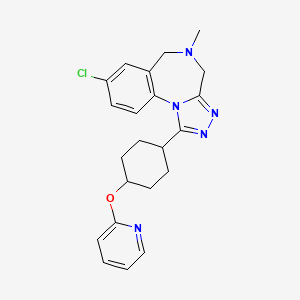

8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPZPHGHNDMRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107286 | |

| Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228088-30-9 | |

| Record name | Balovaptan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balovaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Balovaptan as a selective vasopressin V1a receptor antagonist

An In-depth Technical Guide on Balovaptan: A Selective Vasopressin V1a Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (RG7314, RO5285119) is a potent, selective, and brain-penetrant small molecule antagonist of the arginine vasopressin receptor 1a (V1a). Developed initially by Roche, it was investigated primarily for its potential to treat core symptoms of Autism Spectrum Disorder (ASD), specifically deficits in social communication and interaction. The vasopressin system, particularly signaling through the V1a receptor, is implicated in regulating complex social behaviors. While this compound demonstrated a favorable pharmacokinetic and safety profile and received Breakthrough Therapy designation from the U.S. Food and Drug Administration, its development for ASD was ultimately discontinued as it failed to meet primary endpoints in pivotal clinical trials. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological data, key experimental protocols, and the outcomes of its clinical development program.

Mechanism of Action: Targeting the Vasopressin V1a Receptor

The therapeutic rationale for this compound is centered on the modulation of the vasopressin signaling pathway in the central nervous system. Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating social behaviors, including social recognition, communication, and bonding, primarily through its interaction with the V1a receptor.[1][2]

The V1a Receptor Signaling Cascade

The V1a receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[2][3] Upon binding of AVP, the receptor undergoes a conformational change, initiating a downstream signaling cascade.

Signaling Pathway Steps:

-

Ligand Binding: Arginine vasopressin (AVP) binds to the V1a receptor.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq subunit from the Gβγ dimer.[3]

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse physiological responses.

This compound acts as a competitive antagonist, binding reversibly to the V1a receptor and preventing AVP from initiating this signaling cascade.

References

Balovaptan's Role in Modulating Social Communication Pathways: A Technical Guide

Executive Summary: Balovaptan (RG7314, RO5285119) is a potent, selective, and brain-penetrant vasopressin V1a receptor antagonist that was investigated for its potential to treat core symptoms of Autism Spectrum Disorder (ASD), specifically deficits in social communication and interaction.[1][2][3] The rationale for its development was based on substantial preclinical and human evidence implicating the neuropeptide vasopressin and its V1a receptor in the modulation of key social behaviors.[4][5] Early phase clinical trials showed promising results, leading to a Breakthrough Therapy designation from the U.S. Food and Drug Administration. However, subsequent large-scale Phase II and Phase III trials in pediatric and adult populations ultimately failed to demonstrate a significant improvement in social communication compared to placebo. This guide provides a detailed overview of this compound's mechanism of action, a summary of the quantitative data from its clinical development program, and the experimental protocols used to evaluate its efficacy.

The Vasopressin System and Its Role in Social Behavior

The neuropeptide arginine vasopressin (AVP) is a key modulator of social and emotional behaviors across many species, including humans. Synthesized primarily in the hypothalamus, AVP acts on various brain regions to regulate social recognition, communication, aggression, and bonding. Its effects are mediated through three G protein-coupled receptors: V1a, V1b, and V2. The V1a receptor is densely expressed in brain regions critical for social cognition, such as the amygdala, prefrontal cortex, and hippocampus. Genetic variations in the V1a receptor gene (AVPR1A) have been associated with ASD, and AVP serum levels have been correlated with social functioning. This evidence established the V1a receptor as a compelling therapeutic target for addressing the social deficits characteristic of ASD.

Mechanism of Action: V1a Receptor Antagonism

This compound functions as a competitive antagonist at the V1a receptor. In its natural role, vasopressin binds to the V1a receptor, which is coupled to the Gq/11 G-protein. This binding event initiates a signaling cascade via the activation of phospholipase C (PLC), leading to the modulation of intracellular calcium levels and subsequent downstream cellular responses. By occupying the V1a receptor, this compound prevents vasopressin from binding and initiating this signaling cascade, thereby blocking its neuromodulatory effects on brain circuits related to social behavior.

References

- 1. scholars.direct [scholars.direct]

- 2. scholars.direct [scholars.direct]

- 3. Discovery of this compound, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innovator's Corner | PharmaVoice [pharmavoice.com]

- 5. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Balovaptan: An In-depth Technical Guide on a V1a Receptor Antagonist for Social Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (RG7314) is a potent and selective, orally available, brain-penetrant antagonist of the vasopressin 1a (V1a) receptor.[1][2] The vasopressin system, particularly the V1a receptor, has been implicated in the modulation of key social behaviors that are often challenging for individuals with Autism Spectrum Disorder (ASD).[1] Evidence from both animal models and human studies suggests that vasopressin plays a crucial role in social bonding, social recognition, and anxiety. This has positioned the V1a receptor as a promising therapeutic target for addressing the core social communication deficits in ASD.[1][3] This technical guide summarizes the preclinical evidence for this compound in animal models of social behavior, providing an overview of the experimental data and methodologies that have supported its clinical development.

Mechanism of Action: V1a Receptor Antagonism

This compound competitively blocks the V1a receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of arginine vasopressin (AVP). By doing so, it modulates neural circuits in the brain that are involved in social processing. Pharmacological magnetic resonance imaging (phMRI) in rats was instrumental in guiding the optimization of this compound, helping to ascertain a V1a antagonist-specific brain activity pattern.

Signaling Pathway of Vasopressin V1a Receptor and this compound's Intervention

Caption: V1a receptor signaling and this compound's antagonistic action.

Preclinical Efficacy in Animal Models of Social Deficits

The preclinical evaluation of this compound and its precursors has been conducted in established animal models that exhibit social deficits relevant to ASD. The primary models used are the valproic acid (VPA)-induced rat model and the Cntnap2 knockout (KO) mouse model.

Valproic Acid (VPA)-Induced Rat Model of Autism

Prenatal exposure to valproic acid in rodents is a well-established environmental trigger model for autism, leading to neuroanatomical and behavioral characteristics that parallel human ASD. Rats exposed to VPA in utero display significant deficits in social behavior.

Experimental Findings:

Unpublished results presented at scientific conferences have indicated that a V1a receptor antagonist, a precursor to or this compound itself, can reverse the social behavior impairments in the VPA rat model. Chronic daily administration of the V1a antagonist for three weeks was reported to completely reverse the deficits in social behavior. These behavioral improvements were accompanied by the normalization of brain activity in key regions associated with social behavior, including the striatum and ventral tegmental area, as measured by fMRI.

Quantitative Data Summary (from conference abstracts):

Due to the nature of the available data (conference abstracts), specific quantitative values for social interaction times are not publicly available. The findings are reported as a "complete reversal" of social behavior deficits.

| Animal Model | Treatment Group | Behavioral Assay | Outcome |

| VPA-Induced Rat | V1a Antagonist | Three-Chamber Social Interaction | Reversal of social deficits |

| VPA-Induced Rat | V1a Antagonist | Social Sniffing | Increased sniffing time compared to VPA-exposed controls |

Experimental Protocol: Three-Chamber Social Interaction Test in Rats

This test assesses a rat's preference for social novelty and sociability.

Caption: Workflow of the Three-Chamber Social Interaction Test.

-

Apparatus: A rectangular, three-chambered box with openings allowing access between chambers.

-

Procedure:

-

Habituation Phase: The subject rat is placed in the center chamber and allowed to freely explore all three empty chambers for a set period (e.g., 10 minutes).

-

Sociability Phase: An unfamiliar rat ("Stranger 1") is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject rat is again placed in the center chamber and allowed to explore all three chambers. Time spent in each chamber and time spent sniffing each cage are recorded.

-

Social Novelty Phase: A new, unfamiliar rat ("Stranger 2") is placed in the previously empty cage. The subject rat is returned to the center chamber, and the exploration time is recorded as before.

-

-

Dosing: In the preclinical studies, the V1a antagonist was administered daily for three weeks starting at postnatal day 60.

Cntnap2 Knockout (KO) Mouse Model of Autism

Mutations in the CNTNAP2 gene are strongly associated with ASD. Cntnap2 KO mice exhibit core ASD-like symptoms, including deficits in social interaction and communication.

Experimental Findings:

A presentation at the 2018 International Society for Autism Research (INSAR) annual meeting reported that a novel vasopressin V1a antagonist restored social behavior in the Cntnap2 KO mouse model. Further details and quantitative data from this presentation are not available in peer-reviewed literature.

Quantitative Data Summary (from conference abstract):

Specific quantitative data on the restoration of social behavior in Cntnap2 KO mice following treatment with a V1a antagonist is not publicly available.

| Animal Model | Treatment Group | Behavioral Assay | Outcome |

| Cntnap2 KO Mouse | V1a Antagonist | Social Behavior Assays | Restoration of social behavior |

Experimental Protocol: Reciprocal Social Interaction Test in Mice

This test evaluates the quality and quantity of social interaction between two unfamiliar mice.

Caption: Workflow of the Reciprocal Social Interaction Test.

-

Apparatus: A clean, neutral, and novel open-field arena.

-

Procedure:

-

The test mouse and an unfamiliar, age- and sex-matched stimulus mouse are simultaneously placed in the arena.

-

Their interactions are video-recorded for a defined period (e.g., 10 minutes).

-

-

Data Analysis: A trained observer, who is blind to the experimental conditions, scores the duration and frequency of various social behaviors.

Conclusion

The preclinical data, primarily from the VPA-induced rat model of autism, provided the foundational evidence for the potential of this compound to ameliorate social communication deficits. The observed reversal of social behavior impairments and the normalization of associated brain activity in this model strongly supported the progression of this compound into clinical trials. While specific quantitative data from peer-reviewed publications on the preclinical efficacy of this compound in animal models of social behavior are limited, the available information from scientific conference presentations consistently points towards a pro-social effect of V1a receptor antagonism. Further publication of detailed preclinical studies would be beneficial for a more comprehensive understanding of this compound's effects in these models.

References

- 1. Discovery of this compound, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (ISMRM 2014) V1a antagonism normalizes a social brain network in valproate rat model of autism revealed by functional MRI [archive.ismrm.org]

- 3. researchgate.net [researchgate.net]

The Discovery and Synthesis of Balovaptan (RG7314): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balovaptan (RG7314) is a potent and selective antagonist of the vasopressin V1a receptor that has been investigated for its potential therapeutic effects in social communication and interaction deficits, notably in the context of Autism Spectrum Disorder (ASD). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. It includes a summary of its binding affinity, selectivity, and pharmacokinetic properties, alongside detailed, illustrative protocols for the key assays employed in its development. Visualizations of the underlying signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this novel therapeutic agent.

Introduction

The neuropeptide arginine vasopressin (AVP) and its receptors play a crucial role in regulating social behaviors. The vasopressin V1a receptor subtype, in particular, has been identified as a key mediator of these effects. Antagonism of the V1a receptor has emerged as a promising therapeutic strategy for conditions characterized by challenges in social functioning. This compound was developed by Roche as an orally available, brain-penetrant small molecule antagonist of the V1a receptor.[1][2] It received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA) for the treatment of ASD based on early clinical trial results.[1] Although later-stage trials did not meet their primary endpoints, leading to the discontinuation of its development for ASD, the scientific journey of this compound provides valuable insights into the targeting of the vasopressin system for central nervous system disorders.

Mechanism of Action

This compound functions as a competitive antagonist at the vasopressin V1a receptor.[3] This G-protein coupled receptor (GPCR) is primarily coupled to the Gq/11 signaling pathway. Upon binding of the endogenous ligand, arginine vasopressin, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the binding of vasopressin, this compound inhibits this signaling cascade, thereby modulating the activity of neural circuits involved in social behavior.[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of a triazolobenzodiazepine core. A key step in the reported synthesis is the cyclocondensation of a thiolactam intermediate with a hydrazide. The following scheme illustrates a plausible synthetic route based on published information.

Synthetic Scheme:

A detailed synthetic route has been described, with a key step involving the cyclocondensation of thiolactam F with hydrazide G.

Preclinical Characterization

The development of this compound was guided by a series of preclinical studies to determine its potency, selectivity, and pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Target | Species | Ki (nM) | Selectivity Fold vs. hV1a |

| V1a Receptor | Human | 1 | - |

| V1a Receptor | Mouse | 39 | N/A |

| V2 Receptor | Human | >30,000 | >30,000 |

| Oxytocin Receptor | Human | >9,891 | >9,891 |

Data compiled from MedchemExpress.

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value |

| Oral Bioavailability | Human | ~100% |

| Metabolism | Human | Primarily by CYP3A4 |

| Plasma Half-life (t1/2) | Human | 45-47 hours |

| Time to steady state (Tmax) | Human | 3-4 hours |

| Plasma Protein Binding | Human | ~87% (Free fraction ~13%) |

Data compiled from various sources.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used in the characterization of this compound. These are based on standard methodologies in the field.

4.2.1. Vasopressin V1a Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Arginine Vasopressin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled Arginine Vasopressin.

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the appropriate this compound dilution.

-

50 µL of [³H]-Arginine Vasopressin (at a concentration near its Kd).

-

100 µL of the V1a receptor membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

4.2.2. Intracellular Calcium Mobilization Assay (Illustrative Protocol)

This protocol describes a functional assay to measure the antagonist activity of this compound at the V1a receptor.

-

Materials:

-

A cell line stably expressing the human V1a receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Arginine Vasopressin (agonist).

-

This compound stock solution (in DMSO).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 15-30 minutes).

-

Measure the baseline fluorescence.

-

Add a concentration of Arginine Vasopressin that elicits a submaximal response (EC₈₀).

-

Immediately measure the change in fluorescence over time.

-

Determine the inhibitory effect of this compound on the vasopressin-induced calcium mobilization and calculate the IC₅₀ value.

-

4.2.3. Pharmacological Magnetic Resonance Imaging (phMRI) in Rats (Illustrative Protocol)

This protocol was instrumental in guiding the optimization of this compound by providing a measure of its brain activity.

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane).

-

A catheter is inserted for intravenous administration of this compound or vehicle.

-

The animal is placed in an MRI-compatible stereotaxic frame to minimize motion artifacts.

-

Physiological parameters (respiration, heart rate, body temperature) are monitored throughout the experiment.

-

-

MRI Acquisition:

-

A high-field MRI scanner (e.g., 7T) is used.

-

Anatomical reference images are acquired.

-

Functional images are acquired using a gradient-echo or spin-echo echo-planar imaging (EPI) sequence to measure blood-oxygen-level-dependent (BOLD) contrast.

-

A baseline period of functional imaging is acquired before drug administration.

-

-

Drug Administration and Data Acquisition:

-

This compound or vehicle is administered intravenously.

-

Functional MRI data acquisition continues for a specified period post-injection to capture the time course of the BOLD response.

-

-

Data Analysis:

-

The fMRI data is pre-processed (motion correction, spatial smoothing).

-

Statistical analysis is performed to identify brain regions with significant changes in BOLD signal following this compound administration compared to vehicle.

-

This allows for the mapping of a V1a antagonist-specific brain activity pattern.

-

Conclusion

This compound is a well-characterized, potent, and selective vasopressin V1a receptor antagonist that demonstrated good oral bioavailability and brain penetration. Its discovery and development were driven by a rational, iterative process of chemical optimization guided by in vitro and in vivo pharmacological profiling. While the clinical development of this compound for Autism Spectrum Disorder was discontinued, the extensive research conducted provides a valuable foundation for future investigations into the role of the vasopressin system in neuropsychiatric disorders and serves as a case study in modern drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development.

References

- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A robust experimental protocol for pharmacological fMRI in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Balovaptan: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (also known as RG7314) is a selective antagonist of the vasopressin V1A receptor that has been investigated for its potential therapeutic effects in neurological disorders.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action. The information is presented to support further research and development efforts in this area.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule with the systematic IUPAC name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[2][3][4]triazolo[4,3-a][2]benzodiazepine.

| Identifier | Value |

| IUPAC Name | 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-triazolo[4,3-a]benzodiazepine |

| SMILES | CN1CC2=NN=C([C@H]3CC--INVALID-LINK--OC3=CC=CC=N3)N2C2=C(C1)C=C(Cl)C=C2 |

| CAS Number | 1228088-30-9 |

| Chemical Formula | C22H24ClN5O |

| Molecular Weight | 409.92 g/mol |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Boiling Point (Predicted) | 597.0 ± 60.0 °C | ChemicalBook |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Strongest Basic) | 3.84 | DrugBank Online |

| Solubility | DMSO: 62.5 mg/mL (152.47 mM) | TargetMol |

| Bioavailability | High (103-116%) | PubMed |

Pharmacological Properties

This compound is a potent and selective antagonist of the vasopressin V1A receptor. Its pharmacological profile is characterized by high binding affinity and selectivity.

| Parameter | Value | Species |

| Ki for V1a Receptor | 1 nM | Human |

| Ki for V1a Receptor | 39 nM | Mouse |

| Selectivity | >30,000-fold for hV1a over hV2 receptors | Human |

| Selectivity | 9,891-fold for hV1a over hOTR (human oxytocin receptor) | Human |

Pharmacokinetics

Pharmacokinetic studies in healthy adults have demonstrated that this compound has a profile suitable for once-daily oral administration.

| Parameter | Value | Condition |

| Administration | Oral | - |

| Absorption | Rapid | - |

| Tmax (Time to Peak Plasma Concentration) | ~3 hours | Single dose |

| Half-life (t½) | 45-47 hours | Steady-state |

| Metabolism | Primarily by CYP3A4 | - |

| Effect of Food | No relevant effect on exposure | - |

| Cmax (Maximum Plasma Concentration) | 8 ng/mL | 1.5 mg dose |

| Cmax (Maximum Plasma Concentration) | 20 ng/mL | 4 mg dose |

| Cmax (Maximum Plasma Concentration) | 60 ng/mL | 10 mg dose |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the vasopressin V1A receptor, a G protein-coupled receptor (GPCR). The V1A receptor is primarily coupled to the Gq/11 family of G proteins. Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1A receptor activates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound blocks the initial step of this cascade by preventing AVP from binding to the V1A receptor, thereby inhibiting the downstream signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in the literature. A key step in the formation of the triazolobenzodiazepine core involves the cyclocondensation of a thiolactam intermediate with a hydrazide. The detailed synthetic route is outlined in the Journal of Medicinal Chemistry, 2020, 63, 1511–1525.

Radioligand Binding Assay for V1a Receptor

This assay is used to determine the binding affinity of this compound for the V1a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Cell membranes expressing the human V1a receptor (e.g., from HEK-293 cells).

-

Radioligand: [¹²⁵I]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂.

-

Unlabeled competitor: this compound at various concentrations.

-

Non-specific binding control: A high concentration of an unlabeled V1a receptor ligand (e.g., [Arg8]vasopressin).

-

Assay buffer: Modified Tris-HCl buffer, pH 7.4.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Incubation: A fixed amount of cell membrane preparation is incubated with the radioligand and varying concentrations of this compound. The incubation is typically carried out at 25°C for 120 minutes.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of this compound to block AVP-induced intracellular calcium mobilization.

Objective: To assess the antagonistic activity of this compound on V1a receptor-mediated signaling.

Materials:

-

Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Arginine Vasopressin (AVP) as the agonist.

-

This compound as the antagonist.

-

Assay buffer.

-

A fluorescence plate reader capable of kinetic measurements.

Methodology:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye in assay buffer.

-

Compound Addition: The plate is placed in a fluorescence plate reader. This compound at various concentrations is added to the wells, followed by a short incubation period.

-

Agonist Stimulation: A fixed concentration of AVP is added to the wells to stimulate the V1a receptor.

-

Signal Detection: The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The ability of this compound to inhibit the AVP-induced calcium flux is quantified, and an IC50 value is determined.

Conclusion

This compound is a well-characterized selective vasopressin V1A receptor antagonist with high oral bioavailability and a pharmacokinetic profile that supports once-daily dosing. Its mechanism of action through the inhibition of the Gq/11-PLC signaling pathway is well-understood. The provided chemical, physical, and pharmacological data, along with the experimental protocols, offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Balovaptan in Autism Spectrum Disorder: A Technical Review of Initial Clinical Trial Results

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for balovaptan, a selective vasopressin V1a receptor antagonist, in the context of Autism Spectrum Disorder (ASD). The document details the experimental protocols, presents quantitative data from key clinical studies, and visualizes the underlying biological pathways and trial designs.

Introduction: The Rationale for Vasopressin V1a Receptor Antagonism in ASD

Autism Spectrum Disorder is a neurodevelopmental condition characterized by core symptoms in social communication and interaction, alongside restricted and repetitive behaviors.[1] While various pharmacological agents are used to manage associated symptoms like irritability, there are no approved treatments that target these core social deficits.[1] The neuropeptide arginine vasopressin (AVP) has been implicated in the modulation of social behaviors in both animal models and humans.[2][3] The vasopressin 1a (V1a) receptor, a G protein-coupled receptor, is a key mediator of vasopressin's effects in the brain and has emerged as a potential therapeutic target for the social communication challenges in ASD.[4]

This compound (also known as RG7314) is an orally administered, potent, and selective antagonist of the V1a receptor that is brain-penetrant. It received Breakthrough Therapy Designation from the U.S. Food and Drug Administration for ASD based on initial promising results. However, the subsequent clinical development program was ultimately terminated. This guide synthesizes the key findings from the initial clinical trials to inform future research in this area.

Mechanism of Action: Vasopressin V1a Receptor Signaling Pathway

The V1a receptor is a G protein-coupled receptor (GPCR) that, upon binding with its ligand, arginine vasopressin (AVP), initiates a downstream signaling cascade. This cascade primarily involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses that are believed to modulate neural circuits involved in social cognition and behavior. This compound acts as a competitive antagonist at the V1a receptor, blocking the binding of AVP and thereby inhibiting this signaling pathway.

References

- 1. a-phase-2-clinical-trial-of-a-vasopressin-v1a-receptor-antagonist-shows-improved-adaptive-behaviors-in-men-with-autism-spectrum-disorder - Ask this paper | Bohrium [bohrium.com]

- 2. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]

Methodological & Application

Balovaptan in Clinical Research: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Balovaptan, a selective vasopressin V1a receptor antagonist, as investigated in clinical research for Autism Spectrum Disorder (ASD). While this compound has not received regulatory approval for this indication due to trial outcomes, the data from these studies offer valuable insights for future research in this area.

Mechanism of Action

This compound functions as a reversible antagonist of the vasopressin V1a receptor.[1][2] In the central nervous system, the V1a receptor is coupled to G proteins (Gs, Gq11, and Gi/o).[1] Vasopressin binding to the V1a receptor can activate adenylate cyclase (via Gs), inhibit adenylate cyclase (via Gi/o), or activate phospholipase C, leading to modulation of intracellular calcium levels (via Gq11).[1][2] By blocking this interaction, this compound is thought to modulate neural pathways associated with social behaviors.

Signaling Pathway

Caption: Mechanism of action of this compound at the V1a receptor.

Dosage and Administration in Clinical Trials

This compound has been investigated in several clinical trials at various dosages. The administration in these studies was consistently oral and once daily.

Adult Dosage Regimens

| Clinical Trial | Phase | Dosage(s) | Administration Route | Treatment Duration |

| VANILLA | II | 1.5 mg, 4 mg, 10 mg | Oral, once daily | 12 weeks |

| V1ADUCT | III | 10 mg | Oral, once daily | 24 weeks |

Pediatric Dosage Regimens (aV1ation Study)

The aV1ation study used age-adjusted doses equivalent to adult exposures.

| Age Group | This compound Adult-Equivalent Dose | Administration Route | Treatment Duration |

| 5-17 years | 4 mg and 10 mg | Oral, once daily | 24 weeks |

Key Clinical Trial Protocols

Below are summarized protocols from notable clinical trials investigating this compound for ASD.

VANILLA Study (Phase II)

-

Objective: To evaluate the safety, efficacy, and pharmacokinetics of this compound in adult males with ASD.

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participant Population: Adult males meeting the criteria for ASD as defined by the DSM-5 and ICD-10. Participants also had to meet specific scores on scales such as the Clinical Global Impression-Severity (CGI-S), Social Response Scale-2 (SRS-2), and Vineland-II Adaptive Behavior Scales (Vineland-II).

-

Intervention: Participants were randomized to receive oral this compound at doses of 1.5 mg, 4 mg, or 10 mg, or a placebo, once daily for 12 weeks.

-

Primary Outcome Measures: The primary objective was to investigate safety and pharmacokinetics.

-

Secondary Outcome Measures: Changes in the Vineland-II two-domain composite (2DC) score were assessed.

V1ADUCT Study (Phase III)

-

Objective: To evaluate the efficacy, safety, and pharmacokinetics of 10 mg of once-daily oral this compound compared to placebo in adults with ASD.

-

Study Design: Randomized, double-blind, placebo-controlled, with a 2-year open-label extension.

-

Participant Population: Adults (18 years and older) with a diagnosis of ASD according to DSM-5 criteria, confirmed with the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2). Participants were required to have a full-scale IQ score of 70 or greater.

-

Intervention: Participants received a daily oral dose of 10 mg this compound or a matching placebo.

-

Primary Outcome Measure: The primary endpoint was the change from baseline in the Vineland-II 2DC score at week 24.

aV1ation Study (Phase II - Pediatric)

-

Objective: To evaluate the efficacy and safety of this compound compared with placebo in children and adolescents with ASD.

-

Study Design: Randomized, double-blind, 24-week, parallel-group, placebo-controlled trial.

-

Participant Population: Individuals aged 5 to 17 years with a diagnosis of ASD and an IQ of 70 or greater.

-

Intervention: Participants were randomized to receive a daily oral dose of age-adjusted this compound equivalent to a 4 mg or 10 mg adult dose, or a placebo. The 4 mg arm was later discontinued.

-

Primary Outcome Measure: The primary endpoint was the change from baseline on the Vineland-II two-domain composite (2DC) score at week 24.

Experimental Workflow

Caption: Generalized workflow for this compound clinical trials.

Concluding Remarks

The clinical development of this compound for ASD was ultimately discontinued as the trials did not meet their primary efficacy endpoints. Despite this, the research conducted provides a framework for the design of future clinical trials targeting the vasopressin system in neurodevelopmental disorders. The detailed protocols and dosage information serve as a valuable resource for scientists and researchers in the field.

References

Application Notes and Protocols for Investigating Balovaptan in Social Communication Deficits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (RG7314) is a selective, orally bioavailable antagonist of the vasopressin V1a receptor that has been investigated for its potential to treat social communication deficits, a core symptom of Autism Spectrum Disorder (ASD).[1] The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating social behaviors, including social recognition, communication, and bonding, through its interaction with brain receptors, primarily the V1a receptor.[2] Genetic and preclinical studies have implicated the vasopressin system in the pathophysiology of ASD, making the V1a receptor a compelling therapeutic target. This document provides detailed application notes and protocols for designing preclinical and clinical studies to evaluate the efficacy of this compound in ameliorating social communication deficits.

Mechanism of Action

This compound functions by blocking the V1a receptor, a G-protein coupled receptor (GPCR). The V1a receptor is coupled to the Gq/11 protein. Upon binding of vasopressin, the Gq/11 protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and neurotransmitter release in brain regions critical for social cognition. By antagonizing this receptor, this compound is hypothesized to modulate the activity of neural circuits underlying social behavior, thereby improving social communication and interaction in individuals with ASD.

Signaling Pathway of the Vasopressin V1a Receptor

Preclinical Research Protocols

Animal Model: Valproic Acid (VPA)-Induced Rat Model of Autism

This model is widely used to study the neurodevelopmental underpinnings of ASD and to screen potential therapeutic agents. Prenatal exposure to VPA in rodents induces behavioral phenotypes relevant to the core symptoms of ASD, including social deficits.

Protocol:

-

Animal Housing: House pregnant Sprague-Dawley rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

VPA Administration: On gestational day 12.5 (E12.5), administer a single intraperitoneal (i.p.) injection of 500 mg/kg sodium valproate (VPA) dissolved in sterile saline to pregnant dams.[3] Control dams should receive an equivalent volume of sterile saline.

-

Offspring Rearing: Allow the dams to give birth naturally. On postnatal day 21 (PND 21), wean the male and female offspring and house them in same-sex pairs.[4][5]

-

This compound Treatment: Begin oral administration of this compound or vehicle to the offspring at a designated age (e.g., PND 28) and continue for a specified duration (e.g., 2-4 weeks) prior to and during behavioral testing. The dose of this compound should be determined based on pharmacokinetic and tolerability studies in rodents.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess social communication and interaction.

Behavioral Assay: Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty in rodents.

Apparatus: A three-chambered rectangular box made of clear polycarbonate. The two outer chambers are connected to a central chamber by small openings.

Protocol:

-

Habituation (10 minutes): Place the test animal in the central chamber and allow it to freely explore all three empty chambers.

-

Sociability Test (10 minutes): Place a novel, unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test animal back in the central chamber and allow it to explore all three chambers. Record the time spent in each chamber and the time spent sniffing each wire cage using an automated video-tracking system.

-

Social Novelty Preference Test (10 minutes): Introduce a second, novel "stranger" mouse into the previously empty wire cage. The test animal now has a choice between the familiar "stranger" mouse from the previous phase and the new, unfamiliar "stranger" mouse. Record the time spent in each chamber and sniffing each wire cage.

Data Analysis:

-

Sociability Index: (Time with stranger mouse - Time with empty cage) / (Total time)

-

Social Novelty Preference Index: (Time with novel stranger - Time with familiar stranger) / (Total time)

Clinical Research Protocols

The following protocols are based on the clinical trials conducted with this compound for ASD.

Study Design: Randomized, Double-Blind, Placebo-Controlled Trial

A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of a new investigational drug like this compound.

Experimental Workflow for a Clinical Trial of this compound

Participant Population

-

Inclusion Criteria:

-

Diagnosis of Autism Spectrum Disorder based on DSM-5 criteria.

-

Confirmation of diagnosis using standardized instruments such as the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).

-

Age range appropriate for the study population (e.g., adults 18-45 years, or children and adolescents 5-17 years).

-

Full-scale IQ ≥ 70.

-

A reliable informant or caregiver to provide collateral information.

-

-

Exclusion Criteria:

-

Known genetic cause of autism (e.g., Fragile X syndrome, Rett syndrome).

-

Significant sensory or motor impairment that would interfere with study procedures.

-

History of a severe psychiatric disorder other than ASD that is not stable.

-

Current use of medications that could confound the results (a washout period may be required).

-

Unstable medical conditions.

-

Intervention

-

This compound: Administered orally, once daily, at doses ranging from 1.5 mg to 10 mg. Dose selection should be based on prior safety and tolerability studies.

-

Placebo: An identical-looking and tasting pill containing no active ingredient.

Outcome Measures

Primary Endpoint:

-

Vineland Adaptive Behavior Scales, Second Edition (Vineland-II): This is a standardized measure of adaptive behavior, including communication, daily living skills, socialization, and motor skills. It is administered as a semi-structured interview with the participant's caregiver. The primary outcome is often the change from baseline in the Socialization and Communication domain scores.

Secondary Endpoints:

-

Social Responsiveness Scale, Second Edition (SRS-2): A 65-item rating scale that measures the severity of autism-related social deficits. It is completed by a parent, teacher, or other observer.

-

Clinical Global Impression - Improvement (CGI-I) and Severity (CGI-S): Clinician-rated scales to assess the overall change in the participant's condition.

Data Presentation

The following tables summarize the results from key clinical trials of this compound.

Table 1: Summary of the VANILLA Phase 2 Clinical Trial Results

| Outcome Measure | Placebo (n=75) | This compound 1.5 mg (n=32) | This compound 4 mg (n=77) | This compound 10 mg (n=39) |

| Vineland-II Composite Score (Change from Baseline) | LS Mean (SE) | LS Mean (SE) | LS Mean (SE) | LS Mean (SE) |

| Week 12 | 1.0 (0.8) | 1.8 (1.2) | 2.6 (0.8) | 3.8 (1.1) |

| SRS-2 Total Score (Change from Baseline) | LS Mean (SE) | LS Mean (SE) | LS Mean (SE) | LS Mean (SE) |

| Week 12 | -3.9 (1.2) | -3.5 (1.8) | -3.7 (1.2) | -5.8 (1.6) |

LS Mean: Least Squares Mean; SE: Standard Error

Table 2: Summary of the V1ADUCT Phase 3 Clinical Trial Results

| Outcome Measure | Placebo (n=158) | This compound 10 mg (n=163) |

| Vineland-II 2DC Score (Change from Baseline at Week 24) | Mean (SD) | Mean (SD) |

| Final Analysis | 6.83 (12.18) | 4.56 (10.85) |

2DC: Two-Domain Composite (Socialization and Communication); SD: Standard Deviation The V1aduct study was terminated for futility.

Table 3: Summary of the aV1ation Phase 2 Clinical Trial Results in Children and Adolescents

| Outcome Measure | Placebo (n=81) | This compound 10 mg equivalent (n=86) |

| Vineland-II 2DC Score (Change from Baseline at Week 24) | LS Mean (SE) | LS Mean (SE) |

| Difference from Placebo | - | -0.16 (90% CI: -2.56 to 2.23) |

| Adverse Events (%) | 75.3% | 76.7% |

2DC: Two-Domain Composite (Socialization and Communication); LS Mean: Least Squares Mean; SE: Standard Error; CI: Confidence Interval this compound did not demonstrate efficacy in improving socialization and communication in this pediatric population.

Conclusion

While initial phase 2 findings for this compound showed some promise in improving adaptive behaviors, subsequent phase 3 and pediatric trials did not demonstrate significant efficacy in treating the core social communication deficits in ASD. These results highlight the challenges in developing pharmacological treatments for ASD, including the heterogeneity of the disorder and the need for sensitive and objective outcome measures. The protocols and data presented here provide a comprehensive resource for researchers designing future studies in this area, whether with this compound or other novel therapeutic agents targeting the vasopressin system or other pathways implicated in social cognition. Further research is warranted to understand the complex neurobiology of social communication and to develop more effective interventions for individuals with ASD.

References

- 1. scholars.direct [scholars.direct]

- 2. Activation of V1a Vasopressin Receptors Excite Subicular Pyramidal Neurons by Activating TRPV1 and Depressing GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic timing limitations of postnatal darbepoetin in a valproic acid rat model of Autism Spectrum Disorder | PLOS One [journals.plos.org]

- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 5. Targeting PPARα in the rat valproic acid model of autism: focus on social motivational impairment and sex-related differences - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Receptor Binding Affinity of Balovaptan: In Vitro Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (RG7314) is a selective antagonist of the vasopressin V1a receptor, which has been investigated for its potential therapeutic effects in various neurological disorders. The vasopressin system, and specifically the V1a receptor, is implicated in regulating social behavior. This compound's mechanism of action involves its direct interaction with the V1a receptor, preventing the binding of the endogenous ligand, arginine vasopressin (AVP). Understanding the binding characteristics of this compound to its target receptor is crucial for elucidating its pharmacological profile. This document provides detailed protocols for in vitro assays designed to determine the receptor binding affinity of this compound.

This compound is a potent and selective V1a receptor antagonist.[1][2] In vitro studies are essential to quantify its binding affinity (typically represented as the inhibition constant, Ki) and its selectivity for the V1a receptor over other related receptors, such as the vasopressin V1b and V2 receptors, and the structurally similar oxytocin receptor (OTR). The most common method for determining binding affinity is the radioligand competition binding assay.

V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a G protein-coupled receptor (GPCR). Upon binding of vasopressin, the V1a receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. This compound acts as a competitive antagonist, blocking this signaling cascade by preventing vasopressin from binding to the receptor.

Quantitative Data Summary

The binding affinity of this compound for the human V1a receptor and its selectivity over other vasopressin receptor subtypes and the oxytocin receptor have been determined using in vitro radioligand binding assays. The results are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor | Ligand | Ki (nM) | Selectivity vs. hV1a |

| Human V1a | This compound | 1 | - |

| Human V1b | This compound | >10,000 | >10,000-fold |

| Human V2 | This compound | >30,000 | >30,000-fold |

| Human OTR | This compound | 9891 | ~9891-fold |

Data compiled from publicly available research.[3]

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol describes a competitive binding assay to determine the Ki of this compound for the human V1a receptor using a radiolabeled ligand.

1. Materials and Reagents

-

Receptor Source: Cell membrane preparations from a stable cell line overexpressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).[4][5]

-

Radioligand: A suitable radiolabeled antagonist for the V1a receptor, such as [3H]-SR 49059. The concentration used should be at or below its Kd value to ensure assay sensitivity.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known V1a receptor antagonist (e.g., unlabeled SR 49059 or Arginine Vasopressin) to determine non-specific binding.

-

Equipment: 96-well plates, scintillation counter, glass fiber filters (pre-treated with polyethyleneimine), and a cell harvester.

2. Membrane Preparation

-

Culture cells stably expressing the human V1a receptor to a high density.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Store the membrane aliquots at -80°C until use.

3. Assay Procedure

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer (for total binding) or a saturating concentration of a non-specific binding control.

-

Serial dilutions of this compound.

-

A fixed concentration of the radioligand.

-

The V1a receptor membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes), which should be established in preliminary kinetic experiments.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Troubleshooting

Common issues in radioligand binding assays include high non-specific binding, low specific binding, and high variability between replicates.

-

High Non-specific Binding:

-

Cause: Radioligand may be too "sticky" or used at too high a concentration.

-

Solution: Decrease the radioligand concentration. Add a small amount of detergent (e.g., 0.1% BSA) to the assay buffer. Use filters pre-treated with polyethyleneimine (PEI).

-

-

Low Specific Binding:

-

Cause: Low receptor expression in the membrane preparation or degradation of the receptor.

-

Solution: Verify receptor expression via Western Blot. Prepare fresh cell membranes and use protease inhibitors. Optimize the amount of membrane protein per well.

-

-

High Variability:

-

Cause: Inconsistent pipetting, temperature fluctuations, or inefficient separation of bound and free ligand.

-

Solution: Calibrate pipettes. Use a temperature-controlled incubator. Ensure a consistent and rapid filtration and washing process.

-

By following these detailed protocols and considering the potential pitfalls, researchers can accurately determine the in vitro receptor binding affinity of this compound and other novel compounds targeting the vasopressin V1a receptor.

References

- 1. scholars.direct [scholars.direct]

- 2. scholars.direct [scholars.direct]

- 3. A population pharmacokinetics model of this compound to support dose selection in adult and pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]

- 5. GPCR Membrane Preparations | Life Science Research | Merck [merckmillipore.com]

Application Notes and Protocols: Utilizing Balovaptan in Rodent Models of Social Interaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of balovaptan, a selective vasopressin V1a receptor antagonist, in rodent models of social interaction. The protocols and data presented are synthesized from preclinical studies aimed at evaluating the therapeutic potential of this compound for social deficits, particularly those relevant to autism spectrum disorder (ASD).

Introduction

This compound (also known as RG7314 or RO5285119) is a potent, selective, and brain-penetrant vasopressin V1a receptor antagonist.[1] The vasopressin system, particularly the V1a receptor, plays a crucial role in modulating social behaviors across various species.[2][3] Dysregulation of this system has been implicated in the pathophysiology of social deficits observed in neurodevelopmental disorders such as ASD. Consequently, V1a receptor antagonists like this compound have been investigated as a potential therapeutic intervention to ameliorate these deficits.[4][5]

The primary rodent model utilized in the preclinical assessment of this compound for social interaction deficits is the valproic acid (VPA) rat model of autism. Prenatal exposure to VPA in rodents induces a range of behavioral abnormalities in the offspring that mimic the core symptoms of ASD, including impaired social interaction.

Mechanism of Action

This compound exerts its effects by competitively blocking the V1a receptor, thereby inhibiting the actions of the neuropeptide vasopressin in the brain. Vasopressin is involved in regulating social recognition, communication, and bonding. By antagonizing the V1a receptor, this compound is hypothesized to normalize activity in key brain circuits implicated in social behavior that may be hyperactive in certain neurodevelopmental disorders. Functional magnetic resonance imaging (fMRI) studies in the VPA rat model have shown that a V1a antagonist can normalize altered brain activity in regions critical for social functioning, including the striatum, ventral tegmental area, and piriform cortex.

Figure 1: Mechanism of action of this compound in modulating social behavior.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating the VPA rat model of autism and the effects of V1a receptor antagonists on social behavior.

Valproic Acid (VPA) Rat Model of Autism

This model is widely used to study the neurodevelopmental and behavioral alterations relevant to ASD.

-

Animals: Time-pregnant Wistar or Sprague-Dawley rats are used.

-

VPA Administration: On gestational day 12.5 (the period of neural tube closure), a single intraperitoneal (i.p.) injection of sodium valproate (typically 500-600 mg/kg) is administered to the pregnant dam. Control dams receive a saline injection.

-

Offspring: The male offspring of the VPA-exposed dams are typically used for behavioral testing, which commences in adolescence or young adulthood (postnatal day 35-60). The presence of a tail kink can be used as a marker for successful teratogenic action of VPA.

-

Housing: Pups are weaned at postnatal day 21 and housed in groups of 2-4 with ad libitum access to food and water.

This compound Administration

Chronic administration has been shown to be effective in reversing social deficits in the VPA model.

-

Drug Formulation: this compound is prepared in a suitable vehicle for oral administration (e.g., in a solution of 0.5% methylcellulose in water).

-

Dosing: Daily oral administration via gavage. While specific dose-ranging studies in the VPA model are not publicly detailed, clinical trials in humans have explored doses from 1.5 mg to 10 mg daily. Preclinical studies would typically involve a dose-response evaluation to determine the optimal therapeutic dose.

-

Treatment Duration: A chronic treatment period of 3 weeks has been reported to be effective in reversing social behavior impairments in VPA-exposed rats.

Social Interaction Behavioral Assays

This test assesses social approach and preference for a novel conspecific over a novel object.

-

Apparatus: A three-chambered rectangular box with openings allowing free access to all chambers.

-

Habituation: The test rat is first habituated to the empty apparatus for a period of 5-10 minutes.

-

Sociability Phase: A novel, unfamiliar rat (stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The test rat is placed in the center chamber and allowed to explore all three chambers for 10 minutes. Time spent in each chamber and time spent sniffing each cage are recorded.

-

Social Novelty Phase: A second novel, unfamiliar rat (stranger 2) is placed in the previously empty cage. The test rat is again allowed to explore for 10 minutes. Time spent sniffing the familiar rat (stranger 1) versus the novel rat (stranger 2) is measured to assess social memory and preference for social novelty.

This assay is particularly relevant for adolescent rodents and measures the frequency and nature of social interactions.

-

Procedure: The test rat is placed in a familiar open field arena with a novel, age- and sex-matched partner for a defined period (e.g., 15-20 minutes).

-

Scoring: The frequency and duration of specific social behaviors are manually or automatically scored. These behaviors include:

-

Pouncing/Pinning: Characteristic play behaviors.

-

Social Sniffing: Anogenital, dorsal, and facial sniffing.

-

Social Grooming: Grooming of the partner rat.

-

-

Analysis: VPA-exposed rats typically show a reduced frequency of playful interactions and social sniffing compared to control rats.

Figure 2: Workflow for evaluating this compound in the VPA rat model.

Data Presentation

While specific quantitative data from primary preclinical studies of this compound in the VPA rat model are not publicly available in detail, the following tables represent the expected structure for presenting such data, based on typical outcomes in this model and the reported effects of V1a antagonists.

Table 1: Three-Chamber Social Interaction Test

| Treatment Group | Time in Chamber with Stranger 1 (s) | Time in Chamber with Empty Cage (s) | Time Sniffing Stranger 1 (s) | Time Sniffing Empty Cage (s) |

| Control + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| VPA + Vehicle | ↓ Mean ± SEM | Mean ± SEM | ↓ Mean ± SEM | Mean ± SEM |

| VPA + this compound | ↑ Mean ± SEM | Mean ± SEM | ↑ Mean ± SEM | Mean ± SEM |

Arrows indicate the expected direction of change relative to the Control + Vehicle group. "↑" indicates an increase and "↓" indicates a decrease.

Table 2: Social Play Behavior Test

| Treatment Group | Frequency of Pouncing/Pinning | Duration of Social Sniffing (s) |

| Control + Vehicle | Mean ± SEM | Mean ± SEM |

| VPA + Vehicle | ↓ Mean ± SEM | ↓ Mean ± SEM |

| VPA + this compound | ↑ Mean ± SEM | ↑ Mean ± SEM |

Arrows indicate the expected direction of change relative to the Control + Vehicle group. "↑" indicates an increase and "↓" indicates a decrease.

Summary of Expected Outcomes

Preclinical evidence suggests that chronic treatment with a V1a receptor antagonist like this compound can completely reverse the social interaction deficits observed in the VPA rat model of autism. This is expected to manifest as:

-

An increased preference for a social stimulus over a non-social stimulus in the three-chamber test for VPA rats treated with this compound, bringing their performance closer to that of control animals.

-

An increase in the frequency and duration of social play behaviors in this compound-treated VPA rats.

-

Normalization of brain activity in key social circuits, as measured by fMRI.

These promising preclinical findings provided the rationale for advancing this compound into clinical trials for the treatment of social communication deficits in individuals with ASD. While clinical trial results in humans have been mixed, the rodent model data underscores the significant role of the vasopressin V1a receptor in modulating social behavior. Further research in this area may lead to the development of novel therapeutics for social deficits in various neuropsychiatric disorders.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. archive.measuringbehavior.org [archive.measuringbehavior.org]

- 3. Frontiers | General developmental health in the VPA-rat model of autism [frontiersin.org]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. Targeting PPARα in the rat valproic acid model of autism: focus on social motivational impairment and sex-related differences - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Balovaptan Administration in Human Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balovaptan (also known as RG7314) is a selective antagonist of the vasopressin V1a receptor that has been investigated in human clinical trials for its potential to improve social communication and interaction in individuals with Autism Spectrum Disorder (ASD).[1][2] Although the clinical development program for this compound in ASD was ultimately discontinued due to insufficient efficacy, the protocols and methodologies employed in these trials provide valuable information for researchers in the field of neuropsychiatric drug development.[1][2]

These application notes and protocols are a synthesis of information gathered from publicly available clinical trial documentation and related publications. They are intended to serve as a reference for the design and execution of future clinical studies involving vasopressin receptor modulators and other centrally acting agents.

Mechanism of Action

This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1] The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that, upon binding with its endogenous ligand arginine vasopressin (AVP), activates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses. In the central nervous system, this signaling pathway is implicated in the modulation of social behaviors. By blocking the V1a receptor, this compound is hypothesized to modulate these downstream pathways.

Signaling Pathway of Vasopressin V1a Receptor and Inhibition by this compound

Quantitative Data Summary

The following tables summarize the dosages and pharmacokinetic parameters of this compound as reported in clinical trials.

Table 1: this compound Oral Dosage Regimens in Clinical Trials

| Target Population | Dosage(s) | Frequency | Duration | Clinical Trial Identifier(s) |

| Adults with ASD | 1.5 mg, 4 mg, 10 mg | Once Daily | 12 weeks | NCT01793441 |

| Adults with ASD | 10 mg | Once Daily | 24 weeks | NCT03504917 |

| Children and Adolescents with ASD (5-17 years) | Age-adjusted equivalent to 4 mg and 10 mg adult dose | Once Daily | 24 weeks | NCT02901431 |

| Children with ASD (2-4 years) | Oral dose | Once Daily | 6 weeks (with 48-week extension) | NCT04049578 |

Table 2: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value | Notes |

| Administration | Oral | Can be taken with or without food. |

| Formulation | Tablet | Can be swallowed whole or dispersed in liquid. |

| Peak Plasma Concentration (Cmax) at 1.5 mg | 8 ng/mL | |

| Peak Plasma Concentration (Cmax) at 4 mg | 20 ng/mL | |

| Peak Plasma Concentration (Cmax) at 10 mg | 60 ng/mL |

Experimental Protocols

Study Design

The clinical trials for this compound in ASD were primarily designed as randomized, double-blind, placebo-controlled, parallel-group studies.

Participant Selection

A critical component of the clinical trial protocol is the careful selection of the study population. The following are key inclusion and exclusion criteria that were consistently applied across the this compound ASD trials.

Inclusion Criteria:

-

Diagnosis of Autism Spectrum Disorder according to DSM-5 criteria, often confirmed with the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).

-

For pediatric trials, age ranges were specified (e.g., 5-17 years or 2-4 years). For adult trials, participants were 18 years or older.

-

An Intelligence Quotient (IQ) of 70 or greater was typically required.

-

Presence of a reliable caregiver or study partner who could provide information and attend study visits.

-

For female participants of childbearing potential, agreement to use a highly effective method of contraception.

Exclusion Criteria:

-

Pregnancy or breastfeeding.

-

Recent initiation of or significant changes to psychosocial interventions.

-

Unstable or uncontrolled clinically significant psychiatric or neurological disorders.

-

History of substance use disorders.

-

Significant risk of suicidal behavior.

-

Certain cardiovascular conditions or uncontrolled hypertension.

-

Clinically significant abnormalities in laboratory tests at screening.

Drug Administration Protocol

-

Dosage and Formulation: this compound was administered as an oral tablet in dosages of 1.5 mg, 4 mg, or 10 mg. The tablets could be swallowed whole or dispersed in liquid. For pediatric populations, age-adjusted doses equivalent to the adult exposures were used.

-

Frequency and Timing: The medication was administered once daily in the morning.

-

Food and Drink: this compound could be administered with or without food. In some pediatric protocols, it was specified that the tablet could be taken with soft food.

-

Missed Doses: Specific instructions for missed doses were not detailed in the reviewed public documents. A general approach in clinical trials is for participants to be instructed to take their next dose at the regularly scheduled time and not to double the dose. Participants or their caregivers were often asked to maintain a diary to record taken and missed doses.

-